4-Bromo-1-(cyclohexylmethoxy)-2-iodobenzene
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Overview
Description
4-Bromo-1-(cyclohexylmethoxy)-2-iodobenzene is an organic compound characterized by the presence of bromine, iodine, and a cyclohexylmethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(cyclohexylmethoxy)-2-iodobenzene typically involves a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-iodophenol.
Etherification: The phenol group is then etherified using cyclohexylmethyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) or acetone. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(cyclohexylmethoxy)-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or iodine atoms.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound resulting from the formation of a new carbon-carbon bond.
Scientific Research Applications
4-Bromo-1-(cyclohexylmethoxy)-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties.
Chemical Biology: The compound can be employed in the study of biological systems, including the development of probes for imaging or therapeutic purposes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(cyclohexylmethoxy)-2-iodobenzene depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and iodine atoms can enhance the compound’s ability to form halogen bonds, which are important in molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(methoxy)-2-iodobenzene: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group.
4-Bromo-1-(cyclohexylmethoxy)-2-chlorobenzene: Similar structure but with a chlorine atom instead of an iodine atom.
4-Bromo-1-(cyclohexylmethoxy)-2-fluorobenzene: Similar structure but with a fluorine atom instead of an iodine atom.
Uniqueness
4-Bromo-1-(cyclohexylmethoxy)-2-iodobenzene is unique due to the presence of both bromine and iodine atoms, which can participate in a variety of chemical reactions. The cyclohexylmethoxy group also imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and other applications.
Properties
IUPAC Name |
4-bromo-1-(cyclohexylmethoxy)-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrIO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCJSMMSYJIFAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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